
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H11N5O4S and its molecular weight is 357.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Structural Overview
The compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula is C15H14N4O3 with a molecular weight of approximately 298.302 g/mol. Its structure includes:
- Isoxazole ring : Known for diverse biological activities.
- Oxadiazole moiety : Potentially enhances binding affinity to biological targets.
- Thiophene group : Implicated in various pharmacological effects.
Synthesis
The synthesis of this compound typically involves several organic reactions:
- Formation of the Isoxazole Ring : Achieved through 1,3-dipolar cycloaddition reactions.
- Oxadiazole Synthesis : Formed via cyclization of hydrazides with nitriles.
- Coupling Reactions : The final compound is synthesized by coupling the isoxazole and oxadiazole intermediates using suitable linkers under basic conditions.
Anticancer Properties
Research indicates that derivatives of isoxazoles exhibit significant anticancer activity. For instance, compounds containing isoxazole moieties have been shown to inhibit the proliferation of various cancer cell lines:
Compound Type | Cell Lines Tested | IC50 (µM) |
---|---|---|
Isoxazole Derivatives | HCT 116 (Colon Cancer) | 30 |
MCF7 (Breast Cancer) | 28 | |
A704 (Kidney Cancer) | 27 |
Studies demonstrate that the presence of both isoxazole and oxadiazole rings enhances the anticancer efficacy compared to single-ring compounds .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Isoxazole derivatives have demonstrated antimicrobial properties with low cytotoxicity in various in vitro assays:
Activity Type | Result |
---|---|
Antimicrobial | Effective against pathogens |
Cytotoxicity | Low in normal cells |
These findings suggest that this compound could be a candidate for further development in treating infections .
The mechanisms underlying the biological activities of this compound likely involve interactions with specific molecular targets such as enzymes and receptors. The multiple functional groups enable various non-covalent interactions (e.g., hydrogen bonding and π–π stacking) which modulate target activity:
- Enzyme Inhibition : The compound may act as a selective inhibitor for enzymes involved in cancer progression.
- Receptor Modulation : Interactions with cellular receptors could influence signaling pathways critical for cell survival and proliferation.
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Anticancer Efficacy : A derivative was tested against multiple cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 30 µM .
- Antimicrobial Assessment : A series of isoxazole derivatives were evaluated for their ability to disrupt biofilm formation in pathogenic bacteria, demonstrating promising results with minimal cytotoxic effects on human cells .
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that compounds containing isoxazole and oxadiazole moieties often exhibit substantial anticancer activity. For instance, related compounds have shown significant growth inhibition against various cancer cell lines, including:
- SNB-19 : Percent growth inhibition (PGI) of 86.61%.
- OVCAR-8 : PGI of 85.26%.
- NCI-H40 : PGI of 75.99% .
These findings suggest that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide may interact with specific molecular targets involved in cancer progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Compounds with similar structural features have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for related compounds range from 1 to 64 μg/mL, indicating potent activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of Isoxazole Ring : Through cyclization reactions involving appropriate precursors.
- Synthesis of Oxadiazole Ring : Often achieved via cyclization involving hydrazides.
- Coupling Reactions : The final product is obtained by coupling the isoxazole and oxadiazole intermediates.
Case Studies
Several studies have documented the biological evaluation of compounds related to N-((3-(5-methylisoxazol-3-y)-1,2,4 oxadiazol -5-y)methyl)-5-(thiophen -2-y)isoxazole -3-carboxamide:
Propiedades
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O4S/c1-8-5-9(18-22-8)14-17-13(24-20-14)7-16-15(21)10-6-11(23-19-10)12-3-2-4-25-12/h2-6H,7H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMWMGVQZBQIEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.